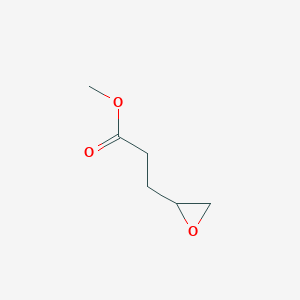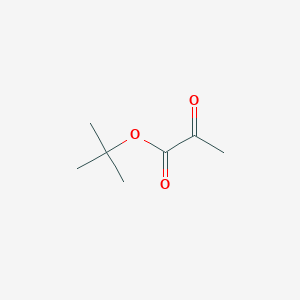![molecular formula C9H12N4O B1660502 5-butyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one CAS No. 77695-19-3](/img/structure/B1660502.png)
5-butyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-butyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it a valuable scaffold for the development of new therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-butyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide . Another approach involves the use of 2-aminopyridines and nitriles as starting materials, which undergo cyclization in the presence of catalysts like copper oxide-zinc oxide/alumina-titania .
Industrial Production Methods
Industrial production of this compound may involve the use of heterogeneous catalysts supported on magnetic nanoparticles. For example, Schiff base zinc complexes supported on magnetite nanoparticles have been used to catalyze the synthesis of triazolopyrimidines under mild conditions, resulting in high yields .
化学反応の分析
Types of Reactions
5-butyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite, lead tetraacetate, manganese dioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophilic substitution reactions using alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce various alkylated or acylated derivatives.
科学的研究の応用
作用機序
The mechanism of action of 5-butyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . The compound’s ability to bind to these targets and modulate their activity is key to its biological effects.
類似化合物との比較
5-butyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one can be compared with other triazolopyrimidine derivatives, such as:
- 7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
These compounds share a similar core structure but differ in their substituents and specific biological activities. The unique butyl group in this compound may confer distinct properties, making it a valuable compound for further research and development.
特性
CAS番号 |
77695-19-3 |
|---|---|
分子式 |
C9H12N4O |
分子量 |
192.22 g/mol |
IUPAC名 |
5-butyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C9H12N4O/c1-2-3-4-7-5-8(14)13-9(12-7)10-6-11-13/h5-6H,2-4H2,1H3,(H,10,11,12) |
InChIキー |
AWSBUPZHHVAQGZ-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC(=O)N2C(=N1)N=CN2 |
正規SMILES |
CCCCC1=CC(=O)N2C(=N1)N=CN2 |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![Ethyl 2-{2-[(cyclohexylamino)carbonyl]anilino}-2-oxoacetate](/img/structure/B1660436.png)
![spiro[1,3-dihydrobenzimidazole-2,3'-1H-indole]-2'-one](/img/structure/B1660437.png)



